molecular formula C17H32O4 B14215556 2-[10-(1,3-Dioxolan-2-YL)decyl]-2-methyl-1,3-dioxolane CAS No. 779349-35-8

2-[10-(1,3-Dioxolan-2-YL)decyl]-2-methyl-1,3-dioxolane

Cat. No.: B14215556
CAS No.: 779349-35-8
M. Wt: 300.4 g/mol
InChI Key: AURCWRAFRQZRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[10-(1,3-Dioxolan-2-YL)decyl]-2-methyl-1,3-dioxolane is a chemical compound characterized by the presence of two dioxolane rings Dioxolanes are five-membered cyclic ethers with two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[10-(1,3-Dioxolan-2-YL)decyl]-2-methyl-1,3-dioxolane typically involves the reaction of decyl bromide with 1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[10-(1,3-Dioxolan-2-YL)decyl]-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbon atoms adjacent to the oxygen atoms in the dioxolane rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted dioxolane derivatives.

Scientific Research Applications

2-[10-(1,3-Dioxolan-2-YL)decyl]-2-methyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[10-(1,3-Dioxolan-2-YL)decyl]-2-methyl-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The dioxolane rings can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The compound may also disrupt cellular membranes, contributing to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dioxolan-2-yl)furan: Another dioxolane derivative with applications in organic synthesis.

    (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: Used in the preparation of fluorescent probes and other bioactive compounds.

    Ethyl 2-(2-Methyl-1,3-dioxolan-2-yl)acetate: Utilized in the synthesis of various organic compounds.

Uniqueness

2-[10-(1,3-Dioxolan-2-YL)decyl]-2-methyl-1,3-dioxolane is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in drug delivery and material science.

Properties

CAS No.

779349-35-8

Molecular Formula

C17H32O4

Molecular Weight

300.4 g/mol

IUPAC Name

2-[10-(1,3-dioxolan-2-yl)decyl]-2-methyl-1,3-dioxolane

InChI

InChI=1S/C17H32O4/c1-17(20-14-15-21-17)11-9-7-5-3-2-4-6-8-10-16-18-12-13-19-16/h16H,2-15H2,1H3

InChI Key

AURCWRAFRQZRKS-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CCCCCCCCCCC2OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.